3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups at specific positions on the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further biological studies.
Industry: It could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[4,3-d]pyrimidine: Studied for its potential anticancer properties.
[1,2,3]triazolo[4,5-d]pyrimidine: Evaluated for its antiproliferative activity.
Uniqueness
3-(4-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique thienopyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13ClN2OS |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-8-6-13(7-9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
InChI Key |
CXOTUFXFHIQLCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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